Etintidine hydrochloride

Description

Properties

CAS No. |

71807-56-2 |

|---|---|

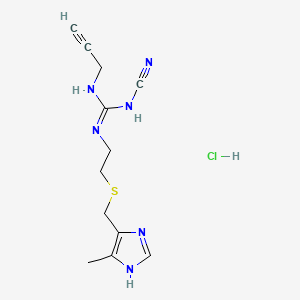

Molecular Formula |

C12H17ClN6S |

Molecular Weight |

312.82 g/mol |

IUPAC Name |

1-cyano-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-3-prop-2-ynylguanidine;hydrochloride |

InChI |

InChI=1S/C12H16N6S.ClH/c1-3-4-14-12(16-8-13)15-5-6-19-7-11-10(2)17-9-18-11;/h1,9H,4-7H2,2H3,(H,17,18)(H2,14,15,16);1H |

InChI Key |

BHEZOMBVJJYAFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CSCCN=C(NCC#C)NC#N.Cl |

Related CAS |

69539-53-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

Table 1: Crystallization Conditions for Form 1 Ranitidine Hydrochloride

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Isopropanol | 40–50 | 99.6 | 99.8 | 137–138 |

| n-Butanol | 35–70 | 99.5 | 99.5 | 136–137 |

| Ethanol | 10–25 | 99.7 | 99.6 | 136–137 |

Form 2 can be converted to Form 1 by redissolving in alkanols and adding miscible solvents like ethyl acetate. This method avoids aromatic solvents, aligning with safety regulations.

Solvent Systems and Reaction Optimization

Mixed solvent systems enhance purity and reduce impurities. Patent CN114591274A employs a water-ethanol-cyclohexane mixture (36:135:9 by weight) to dissolve ranitidine crude, followed by activated carbon decolorization and seeded crystallization. This reduces NDMA content from 0.68 ppm to 0.02 ppm. For instance, cooling the solution to 1°C at 1.2°C/5 min and seeding with pure ranitidine base yields 73.1 g of refined product (99.96% purity).

Table 2: Solvent Systems for NDMA Reduction

| Solvent Composition | NDMA Initial (ppm) | NDMA Final (ppm) | Purity (%) |

|---|---|---|---|

| Ethanol-Water-Cyclohexane | 0.68 | 0.02 | 99.96 |

| Ethanol-Toluene | 0.85 | 0.03 | 99.95 |

Lower alkanols like isopropanol minimize residual solvents, while cyclohexane aids in phase separation during extraction.

Industrial-Scale Production Considerations

EP0219225A1 highlights industrial advantages, including reagent recycling (triphenylphosphine) and high yields (>50% overall). Large-scale batches (1.0 kg) in isopropanol produce 1.05 kg of Form 1 ranitidine hydrochloride with 99.8% purity. Economic solvent volumes (1–20 parts per starting material) balance cost and efficiency.

Purity and Stability Enhancements

Stability studies correlate Form 1’s higher melting point (137–138°C) with prolonged shelf life. HPLC analyses confirm that crystallization in non-aromatic solvents eliminates NDMA, a carcinogen linked to ranitidine degradation. Storage under nitrogen and controlled humidity prevents hydrolysis and oxidation .

Chemical Reactions Analysis

Hydrolytic Degradation Pathways

Ranitidine hydrochloride undergoes pH-dependent hydrolytic degradation:

-

Strongly acidic conditions (pH < 2) : Degradation occurs via cleavage of the enediamine moiety, forming furfurylamine derivatives. Protonation at the C-position stabilizes the molecule against hydrolysis at very low pH .

-

Strongly alkaline conditions (pH > 10) : Degradation proceeds through hydrolysis of the thioether linkage, yielding sulfonic acid derivatives .

-

Intermediate pH (4–8) : Both pathways coexist, with competitive kinetics influenced by protonation states .

Key Stability Insight : Ranitidine hydrochloride exhibits maximum stability at very low pH (e.g., gastric conditions), aligning with its clinical use in acidic environments .

S-Oxidation with Chloramine-T (CAT)

Ranitidine’s thioether group is oxidized to ranitidine-S-oxide by chloramine-T in both acidic (HClO₄) and alkaline (NaOH) media. Mechanistic differences exist:

| Parameter | Acidic Media (HClO₄) | Alkaline Media (NaOH) |

|---|---|---|

| Rate Law | First-order in [CAT], [RNH], [H⁺] | First-order in [CAT], [RNH], inverse [OH⁻] |

| Reactive Species | TsNHCl (protonated CAT) | TsNHCl (protonated CAT) |

| Rate Dependence | Increases with [H⁺] | Decreases with [OH⁻] |

| Activation Energy (Eₐ) | 44.8 kJ/mol | 54.6 kJ/mol |

Mechanistic Steps :

-

Acidic Media :

-

Alkaline Media :

Analytical Confirmation :

Temperature Dependence

| Temperature (K) | Rate Constant (10⁴ k₀, s⁻¹) |

|---|---|

| 288 | 6.39 (Acid), 3.15 (Alkaline) |

| 298 | 11.8 (Acid), 6.49 (Alkaline) |

| 308 | 25.1 (Acid), 12.9 (Alkaline) |

Activation Parameters :

-

Acid Media : ΔH‡ = 42.3 kJ/mol, ΔS‡ = −158 J/K·mol.

Interpretation : The large negative entropy values indicate highly ordered transition states. Acidic conditions favor lower activation energy and faster kinetics .

Degradation in Pharmaceutical Formulations

Ranitidine hydrochloride is prone to oxidative and hydrolytic degradation under storage:

-

Oxidizing Agents : Hydrogen peroxide accelerates S-oxidation, detectable via UV-Vis kinetics .

-

Moisture : Water vapor synergizes with self-originating impurities (e.g., nitrovinyl derivatives) to enhance degradation .

Stabilization Strategies :

Polymorphism and Solvent Effects

Ranitidine hydrochloride exists in multiple polymorphs:

Impact on Reactivity : Polymorphic form influences degradation rates due to variations in crystal packing and solvent accessibility .

Scientific Research Applications

Clinical Applications

-

Peptic Ulcers

- Indication : Etintidine is primarily used for the treatment of gastric and duodenal ulcers. It helps in both the healing of existing ulcers and the prevention of their recurrence .

- Clinical Evidence : A multicentric study demonstrated that patients treated with Etintidine hydrochloride showed significant improvement in ulcer healing rates within a short duration .

- Gastroesophageal Reflux Disease (GERD)

- Zollinger-Ellison Syndrome

-

Other Potential Uses

- Research has explored the efficacy of Etintidine in treating conditions such as recurrent oral ulcers, mumps, gastritis, and even as a prophylactic measure against stress-related mucosal disease.

Comparative Efficacy

This compound is often compared with other H2 receptor antagonists like cimetidine and famotidine. Its potency is reported to be 5-8 times stronger than cimetidine, with a longer duration of action, making it a preferred choice for many clinicians.

| Compound | Potency (relative to cimetidine) | Duration of Action |

|---|---|---|

| Etintidine | 5-8 times stronger | Longer |

| Cimetidine | Baseline | Shorter |

| Famotidine | Similar | Moderate |

Safety Profile

While Etintidine has been widely used, it is essential to note that concerns regarding its safety have emerged. The drug was withdrawn from the market in some regions due to potential contamination issues leading to carcinogenic risks . However, extensive clinical trials have shown that when used appropriately, the adverse event profile remains comparable to placebo treatments in controlled settings .

Case Studies and Research Findings

- Fatal Injection Case Report

- Post-Marketing Surveillance

- Multicentric Trials

Mechanism of Action

Etintidine Hydrochloride exerts its effects by competitively inhibiting histamine at H2-receptors on gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. It does not affect pepsin secretion or serum gastrin levels .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural and regulatory differences between etintidine hydrochloride and key H2 antagonists:

Structural Insights :

Pharmacological Efficacy

Potency and Receptor Affinity :

Key Findings :

Advantages of Etintidine :

Regulatory and Commercial Status

- Etintidine : Classified under HS 29332990 for trade; regulated as an active ingredient by the FDA (Unique Ingredient Identifier T20BD719DD) .

- Cimetidine : Widely available as a USP/EP reference standard, indicating established clinical use .

- Ranitidine : USP 35 specifies rigorous impurity testing (e.g., nitroacetamide derivatives), reflecting its complex synthesis .

Biological Activity

Etintidine hydrochloride is a histamine H2 receptor antagonist, similar to other compounds in its class, such as ranitidine and famotidine. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

This compound functions primarily by blocking the H2 receptors located on gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, which is beneficial in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The competitive and reversible nature of its action allows for effective management of acid-related disorders without the prolonged side effects seen with some other medications.

Pharmacokinetics

The pharmacokinetics of this compound includes:

- Absorption : Rapid absorption following oral administration, with bioavailability reported between 50-100%.

- Distribution : The volume of distribution typically ranges around 1.4 L/kg.

- Metabolism : Primarily metabolized in the liver with metabolites excreted through urine.

- Elimination Half-life : Approximately 2-3 hours in healthy individuals but may vary based on renal function.

Biological Effects and Efficacy

This compound has shown various biological effects beyond its antisecretory activity:

-

Gastrointestinal Effects :

- Reduces gastric acid secretion effectively.

- May influence pepsin secretion indirectly due to decreased gastric volume.

-

Neuroprotective Effects :

- Recent studies suggest that Etintidine may have neuroprotective properties, potentially reducing anxiety-like behaviors in animal models by modulating neurotransmitter systems.

- Cancer Risk Assessment :

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity and safety profile of this compound:

Case Study 1: Gastroesophageal Reflux Disease

A clinical trial involving patients with GERD demonstrated that this compound significantly reduced symptoms compared to placebo. Patients reported improved quality of life metrics, with a notable decrease in heartburn frequency.

Case Study 2: Anxiety-Related Behaviors

In a controlled animal study, Etintidine treatment resulted in increased locomotor activity and reduced anxiety-like behaviors in mice subjected to stressors. This suggests potential applications beyond gastrointestinal disorders, possibly in managing anxiety-related conditions .

Data Table: Summary of Pharmacological Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H23ClN4O3S |

| Mechanism of Action | H2 receptor antagonist |

| Bioavailability | 50-100% |

| Volume of Distribution | ~1.4 L/kg |

| Elimination Half-life | 2-3 hours |

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Etintidine hydrochloride in preclinical studies?

Answer: Synthesis protocols should follow established procedures for H₂ receptor antagonists, with modifications tailored to Etintidine's unique structure. Key steps include:

- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield, referencing analogous compounds like Famotidine .

- Characterization : Use HPLC (≥95% purity threshold) and NMR (¹H/¹³C for structural confirmation). Include melting point analysis and solubility profiling in aqueous/organic solvents.

- Safety : Adopt PPE guidelines from hydrochloride-handling protocols (e.g., nitrile gloves, fume hoods) .

Q. How can researchers validate Etintidine’s selective binding to H₂ receptors versus other histamine receptor subtypes?

Answer: Design radioligand binding assays using:

- Competitive binding : Compare displacement of [³H]-tiotidine (H₂-specific ligand) in tissues expressing H₁, H₂, and H₃ receptors.

- Dose-response curves : Calculate IC₅₀ values to assess selectivity. Cross-validate with functional assays (e.g., cAMP modulation in gastric parietal cells) .

Advanced Research Questions

Q. How should researchers address contradictions in Etintidine’s pharmacokinetic data across in vitro and in vivo models?

Answer: Systematically analyze variables contributing to discrepancies:

- In vitro-in vivo correlation (IVIVC) : Adjust for protein binding, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 models).

- Data normalization : Control for interspecies differences in cytochrome P450 activity. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What advanced techniques are suitable for studying Etintidine’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose Etintidine to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 9.0) buffers at 40–60°C. Monitor degradation via LC-MS/MS to identify breakdown products.

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations .

Methodological Guidance for Data Analysis

Q. How should researchers quantify Etintidine’s receptor occupancy in dynamic biological systems?

Answer:

Q. What statistical approaches are recommended for reconciling variability in dose-response data?

Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.

- Bootstrap resampling : Assess confidence intervals for parameters to account for heteroscedasticity .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- Engineering controls : Use fume hoods with ≥100 fpm face velocity.

- PPE : Wear nitrile gloves (tested via ASTM D6978), safety goggles, and lab coats. Refer to glove compatibility charts for hydrochloride salts .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility?

Answer:

- Detailed protocols : Include molar ratios, reaction times, and equipment specifications (e.g., HPLC column type, gradient program).

- Supporting information : Provide raw spectra, chromatograms, and statistical code in supplementary files, following journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.